(E)-3-Butylidene-5-methylpyrrolidin-2-one
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Overview
Description
(E)-3-Butylidene-5-methylpyrrolidin-2-one is an organic compound belonging to the pyrrolidinone family This compound is characterized by a butylidene group attached to the third carbon and a methyl group attached to the fifth carbon of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Butylidene-5-methylpyrrolidin-2-one typically involves the condensation of 5-methylpyrrolidin-2-one with butyraldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butylidene group at the third carbon position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Butylidene-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(E)-3-Butylidene-5-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Butylidene-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Butylidene-2-pyrrolidinone: Similar structure but lacks the methyl group at the fifth position.
5-Methyl-2-pyrrolidinone: Similar structure but lacks the butylidene group at the third position.
3-Butyl-5-methylpyrrolidin-2-one: Similar structure but has a butyl group instead of a butylidene group.
Uniqueness: (E)-3-Butylidene-5-methylpyrrolidin-2-one is unique due to the presence of both the butylidene and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3E)-3-butylidene-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-4-5-8-6-7(2)10-9(8)11/h5,7H,3-4,6H2,1-2H3,(H,10,11)/b8-5+ |
InChI Key |
GVSNHLLUPSXOQH-VMPITWQZSA-N |
Isomeric SMILES |
CCC/C=C/1\CC(NC1=O)C |
Canonical SMILES |
CCCC=C1CC(NC1=O)C |
Origin of Product |
United States |
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